![molecular formula C9H17NO4 B7960354 Methyl (2S)-2-[(methoxycarbonyl)amino]-3,3-dimethylbutanoate](/img/structure/B7960354.png)
Methyl (2S)-2-[(methoxycarbonyl)amino]-3,3-dimethylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-[(methoxycarbonyl)amino]-3,3-dimethylbutanoate is a chemical compound that belongs to the class of esters It is characterized by the presence of a methoxycarbonyl group and a tert-butyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[(methoxycarbonyl)amino]-3,3-dimethylbutanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. One common method is the use of acid chlorides or anhydrides in the presence of a base to facilitate the reaction. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes using microreactor technology. This method offers advantages such as improved efficiency, better control over reaction conditions, and scalability .
化学反应分析
Types of Reactions
Methyl (2S)-2-[(methoxycarbonyl)amino]-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding substituted esters or amides.
科学研究应用
Methyl (2S)-2-[(methoxycarbonyl)amino]-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of methyl (2S)-2-[(methoxycarbonyl)amino]-3,3-dimethylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
- Methyl (2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoate
- Methyl (2S)-2-[(methoxycarbonyl)amino]-3,3-dimethylpentanoate
Uniqueness
Methyl (2S)-2-[(methoxycarbonyl)amino]-3,3-dimethylbutanoate is unique due to its specific structural features, such as the presence of a tert-butyl group, which imparts distinct reactivity and stability. This makes it particularly useful in applications where steric hindrance and stability are important considerations .
属性
IUPAC Name |
methyl (2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)6(7(11)13-4)10-8(12)14-5/h6H,1-5H3,(H,10,12)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVABOCTUCGAPH-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Fluorobenzo[d]isoxazole](/img/structure/B7960271.png)
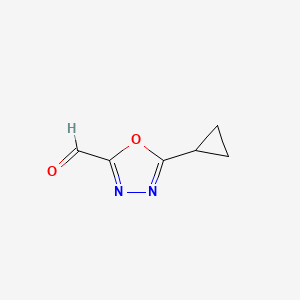


![2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B7960309.png)
![Benzo[d]oxazol-4-ylmethanol](/img/structure/B7960319.png)
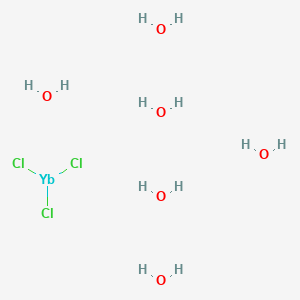
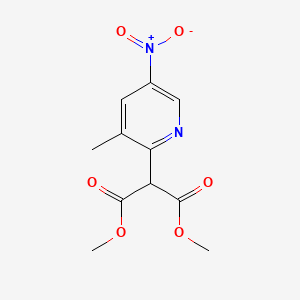
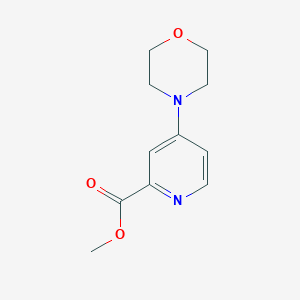
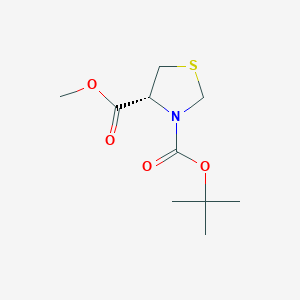
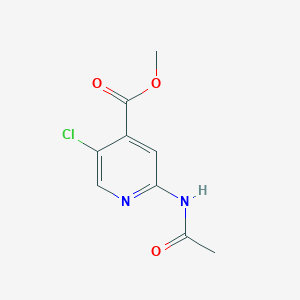
![Methyl (2S,3R)-3-(tert-butoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B7960363.png)
![5-Tert-butyl 1-methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioate](/img/structure/B7960373.png)
![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B7960376.png)
